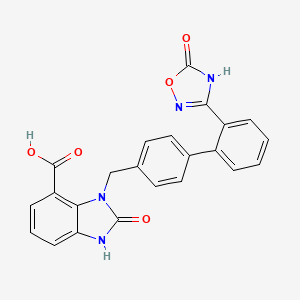
O-Desethyl Azilsartan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
I have conducted a search for the unique applications of “O-Desethyl Azilsartan” in scientific research, but it appears that specific details on this topic are not readily available in the public domain. The information found is more general and pertains to Azilsartan and its analogs. Below is a general overview based on the available data:
Hypertension Management
“O-Desethyl Azilsartan” is related to Azilsartan, which is primarily used in the treatment of essential hypertension. It has shown promising results in blood pressure reduction and tolerability .
Angiotensin II Receptor Blockade
Azilsartan Medoxomil, a prodrug of Azilsartan, functions by selectively blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland, which is a mechanism likely shared by its analogs .
Mecanismo De Acción
Target of Action
O-Desethyl Azilsartan primarily targets the angiotensin II type 1 receptor (AT1 receptor) found in many tissues, such as vascular smooth muscle and the adrenal gland . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure .
Mode of Action
O-Desethyl Azilsartan functions as an antagonist, selectively blocking the binding of angiotensin II to the AT1 receptor . Angiotensin II is a potent vasoconstrictor and stimulates the synthesis and release of aldosterone, a hormone that reduces water excretion through the kidneys . By blocking these actions, O-Desethyl Azilsartan helps to lower blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by O-Desethyl Azilsartan is the renin-angiotensin-aldosterone system . By blocking the AT1 receptor, O-Desethyl Azilsartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and increased water excretion, which in turn lowers blood pressure .
Pharmacokinetics
The pharmacokinetics of O-Desethyl Azilsartan involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, O-Desethyl Azilsartan is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract . The drug is then distributed throughout the body, where it exerts its therapeutic effects . The drug is primarily excreted in the feces and urine .
Result of Action
The molecular and cellular effects of O-Desethyl Azilsartan’s action include enhanced adipogenesis and altered gene expression in adipocytes . It also potently inhibits vascular cell proliferation . These effects contribute to its antihypertensive activity .
Action Environment
The action, efficacy, and stability of O-Desethyl Azilsartan can be influenced by various environmental factors. For instance, the drug shows greater extent of degradation with hydrogen peroxide and is degraded up to 38% and 31% with acidic and neutral pH respectively . It shows greater photo stability and dry heat . These factors can affect the drug’s bioavailability and therapeutic efficacy.
Propiedades
IUPAC Name |
2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5/c28-21(29)17-6-3-7-18-19(17)27(22(30)24-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-25-23(31)32-26-20/h1-11H,12H2,(H,24,30)(H,28,29)(H,25,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLINNBQUGIKCPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NOC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

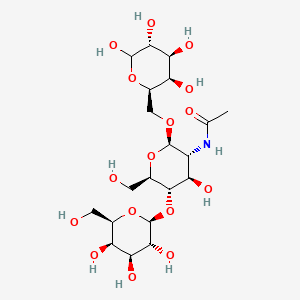

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)


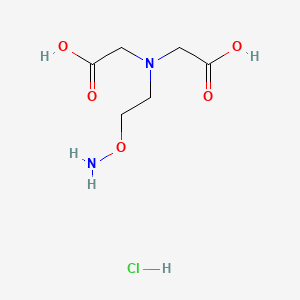
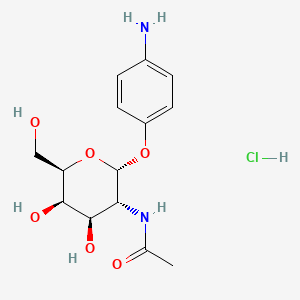
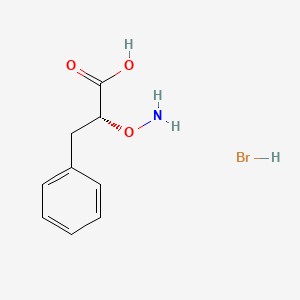
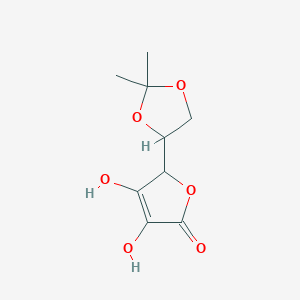
![4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B569163.png)
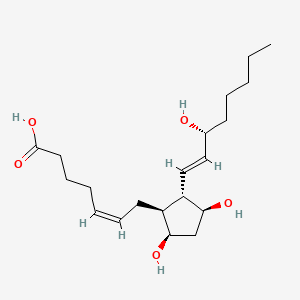
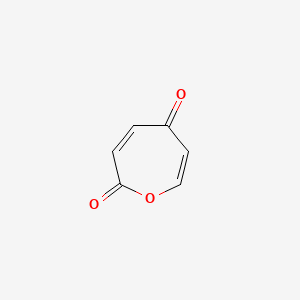
![2(1H)-Isoquinolinecarboxylic acid, 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-7-[(ethoxycarbonyl)oxy]](/img/no-structure.png)